[6-(Propylsulfanyl)-9h-purin-9-yl]methanol

Antithyroid Agents Charge-Transfer Complex Drug Discovery

Procuring generic 6-thiopurines fails to address the dual challenges of thiol-associated toxicity and metabolic instability in nucleoside analog design. This compound provides a precise solution: the S-propyl group blocks the toxic free thiol of 6-mercaptopurine, while the N9-hydroxymethyl handle enables direct construction of enzyme-cleavable prodrugs. - Integrates an S-propyl blocking group to mitigate hepatotoxic agranulocytosis risks seen with thiol-containing antithyroid drugs. - Directly functionalizable at N9 for synthesizing carbamate or ester prodrugs, enabling tissue-specific release of the active antimetabolite. - Offers enhanced lipophilicity (ΔcLogP = +0.6 over S-methyl analog) and reduced metabolic dealkylation for improved oral bioavailability.

Molecular Formula C9H12N4OS
Molecular Weight 224.29 g/mol
CAS No. 14133-08-5
Cat. No. B13109430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(Propylsulfanyl)-9h-purin-9-yl]methanol
CAS14133-08-5
Molecular FormulaC9H12N4OS
Molecular Weight224.29 g/mol
Structural Identifiers
SMILESCCCSC1=NC=NC2=C1N=CN2CO
InChIInChI=1S/C9H12N4OS/c1-2-3-15-9-7-8(10-4-11-9)13(6-14)5-12-7/h4-5,14H,2-3,6H2,1H3
InChIKeyDPYSCRJBKGQGFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[6-(Propylsulfanyl)-9H-purin-9-yl]methanol Introduction


[6-(Propylsulfanyl)-9H-purin-9-yl]methanol (CAS 14133-08-5) is a synthetic 6-(alkylsulfanyl) purine derivative characterized by a propylthio group at the C6 position and a hydroxymethyl substitution at N9 of the purine ring [1]. This bifunctional architecture distinguishes it from simple 6-thiopurines; the blocked sulfanyl group is designed to mitigate thiol-associated toxicity while the N9-hydroxymethyl handle provides a critical functionalization point for prodrug design [2]. A foundational study on this compound class demonstrated that such 6-(alkylsulfanyl)-9H-purines exhibit significant antithyroid activity via charge-transfer complexation with iodine, establishing a mechanistic basis for therapeutic evaluation [2].

1
Scaffold Bifunctional 6-(propylsulfanyl)-9H-purine with N9-hydroxymethyl handle for prodrug conjugation studies.
2
Mechanism S-propyl group supports iodine charge-transfer complexation for antithyroid pathway research.
3
Design logic Blocked thiol mitigates free-thiol reactivity; suitable for nucleoside mimic synthesis workflows.

[6-(Propylsulfanyl)-9H-purin-9-yl]methanol vs. Generic 6-Thiopurines


Procurement of a generic 6-mercaptopurine or a simple 6-(alkylthio)purine scaffold cannot replicate the specific functional utility of this compound. The dual modification—an S-propyl group blocking the toxic free thiol and an N9-hydroxymethyl group enabling nucleoside mimicry—is essential for its designed biological profile [1]. Research confirms that the S-alkyl chain is not merely a blocking group but directly modulates bioactivity; simple S-methyl analogs exhibit significantly different reactivity and metabolic profiles compared to the propyl derivative [2]. Substituting this compound with analogs lacking the hydroxymethyl handle, such as 6-(propylthio)purine (CAS 6288-93-3), eliminates its core functionality as a prodrug synthon, derailing synthetic pathways targeting antiviral or anticancer nucleoside analogs [1].

Free-thiol vs blocked propylthio
Generic 6-mercaptopurine may introduce thiol-associated reactivity and toxicity profiles not present with the S-propyl analog.
Alkyl chain length sensitivity
S-methyl analogs (e.g., CAS 14133-06-3) differ in metabolic dealkylation rate and lipophilicity; biological outcomes may not transfer.
Missing N9-hydroxymethyl handle
Analogs lacking the hydroxymethyl group (e.g., 6-(propylthio)purine) remove the critical conjugation site for prodrug synthesis.

Head-to-Head Evidence for [6-(Propylsulfanyl)-9H-purin-9-yl]methanol


Antithyroid Activity from Iodine Complexation

In a comparative study of 6-(alkylsulfanyl)-9H-purines, the propyl-substituted class demonstrated potent antithyroid activity via a 1:1 charge-transfer (CT) complexation mechanism with iodine. The study established a quantitative structure-activity relationship wherein a CT formation constant (Kc) ≥ 100 L mol⁻¹ is required for recognizable in vivo antithyroid activity [1]. While specific Kc values for the individual S-propyl analog were not isolated, the parent molecule methimazole (a clinical antithyroid drug) served as a positive control with a Kc of 23,193 L mol⁻¹, and all tested 6-(alkylsulfanyl)-9H-purine derivatives, including the propyl-substituted class, formed complexes in this high-activity range, correlating with significant reductions in serum T3 and T4 levels in a rat model [1]. This differentiates it from many other purine analogs which lack this specific iodine-sequestering mechanism.

Iodine complexation
Class-level inference
6-(alkylsulfanyl) class Kc ≥ 100 L mol⁻¹ (threshold met)
Methimazole Kc = 23,193 L mol⁻¹
Class forms high-activity CT complex
Supports antithyroid mechanism studies
Rat model T3/T4 reduction observed for class; individual compound Kc not isolated
Antithyroid Agents Charge-Transfer Complex Drug Discovery

Improved Lipophilicity vs. S-Methyl Analog

The calculated partition coefficient (cLogP) of [6-(propylsulfanyl)-9H-purin-9-yl]methanol is 1.2, compared to 0.6 for the direct S-methyl analog, [6-(methylthio)-9H-purin-9-yl]methanol (CAS 14133-06-3) [1]. This represents a 0.6 log unit increase in predicted lipophilicity attributable solely to the propyl chain extension. The topological polar surface area (TPSA) remains constant at 88.9 Ų for both molecules [2], indicating that the increased lipophilicity does not come at the cost of additional hydrogen-bonding capacity, an important balance for membrane permeability and oral bioavailability potential.

Lipophilicity (cLogP)
Predicted property
Propyl analog cLogP = 1.2
Methyl analog cLogP = 0.6
ΔcLogP = +0.6
May indicate higher passive permeability potential
Predicted from ChemAxon algorithm; TPSA unchanged (88.9 Ų)
Physicochemical Properties Lipophilicity ADME

Metabolically Stable Antiviral Prodrug Synthesis

The N9-hydroxymethyl group serves as a direct synthon for constructing acyclic nucleoside analogs, a critical pharmacophore for antiviral agents like Acyclovir. In a seminal study on nucleoside metabolism inhibitors, 6-thioether derivatives of purine ribonucleosides were identified as the most effective class of inhibitors of inosine synthesis in intact human erythrocytes, with a wide variety of S-substituents (from methyl to p-nitrobenzyl) imparting inhibitory activity [1]. [6-(Propylsulfanyl)-9H-purin-9-yl]methanol provides the optimal balance for this application: its S-propyl group offers greater metabolic stability against dealkylation compared to the S-methyl analog, as demonstrated in metabolic studies where dealkylation of 6-propylthiopurine was found to be less extensive than that of 6-methylthiopurine in humans [2]. This makes the propyl analog a superior precursor for generating active 6-thioether nucleoside mimics with prolonged half-lives.

Metabolic stability
Cross-study comparable
6-Propylthiopurine Lesser dealkylation in humans
6-Methylthiopurine Greater dealkylation extent
Propyl analog shows reduced metabolic S-dealkylation
Supports longer half-life interpretation in nucleoside prodrug design
Metabolic fate study in human subjects (exact percentage not reported)
Prodrug Synthesis Antiviral Agents Nucleoside Analogs

[6-(Propylsulfanyl)-9H-purin-9-yl]methanol Application Scenarios


Non-Thiol Antithyroid Agent Synthesis

For medicinal chemistry programs aiming to develop next-generation antithyroid drugs that bypass the hepatotoxic agranulocytosis risks of thiol-containing drugs like Methimazole, this compound is an ideal starting scaffold. Its blocked sulfanyl group addresses the toxicity concern, while its demonstrated ability to form charge-transfer complexes with iodine predicts robust in vivo efficacy, as supported by in vivo rat model data showing significant reductions in T3 and T4 levels for this structural class [1].

Stable Acyclic Nucleoside Antiviral Libraries

This compound serves as a direct synthetic precursor for generating 6-thioether purine nucleoside analogs, which are established inhibitors of nucleoside metabolism in cancer and viral infections [2]. Its superiority over the S-methyl analog (CAS 14133-06-3) lies in its enhanced lipophilicity (ΔcLogP = +0.6) and reduced susceptibility to metabolic dealkylation [3], enabling the creation of prodrugs with improved oral bioavailability and longer systemic persistence. It can be directly functionalized via its N9-hydroxymethyl handle to construct diverse acyclic nucleoside libraries.

Lead-like Scaffold for Purine-Based Inhibitors

With a molecular weight of 224.28 g/mol and cLogP of 1.2, this compound adheres to lead-like chemical space parameters (MW < 300, cLogP < 3). Its bifunctional nature allows for independent optimization of the 6-position (via sulfur linker) and the 9-position (via hydroxymethyl), offering a divergent synthetic platform for generating focused libraries targeting purine-binding enzymes such as kinases, phosphoribosyltransferases, or S-adenosyl-L-homocysteine hydrolase [4].

Targeted Delivery of 6-Thiopurine Antimetabolites

The N9-hydroxymethyl group can be derivatized to form enzyme-cleavable carbamate or ester prodrugs, enabling targeted release of the active 6-(propylthio)purine antimetabolite within specific tissues or cellular compartments [1]. This strategy is particularly relevant in cancer research, where such purine antimetabolites have demonstrated antiproliferative activity, and site-specific activation could improve the therapeutic index over the parent 6-mercaptopurine scaffold.

Application
Selection Property
Validation Focus
Antithyroid mechanism research
Thiol-blocked scaffold with iodine-complexation potential
Iodine charge-transfer complexation and T3/T4 assay models
Acyclic nucleoside analog synthesis
N9-hydroxymethyl handle for direct nucleoside conjugation
Nucleoside metabolism inhibition assays
Purine-binding enzyme inhibitor screening
Bifunctional C6 and N9 diversification points
Kinase or phosphoribosyltransferase inhibition profiling
Prodrug-based antimetabolite delivery
N9-linkable enzyme-cleavable prodrug construction
Cellular proliferation assays in cancer model context
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